Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic identification of this compound reveals important nomenclature considerations that reflect the compound's tautomeric nature and structural complexity. According to the standardized chemical database entries, the International Union of Pure and Applied Chemistry name for this compound is listed as methyl 5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylate. This nomenclature variation indicates the existence of tautomeric forms where the compound can exist in different structural arrangements while maintaining the same molecular composition.
The compound is assigned Chemical Abstracts Service registry number 923942-39-6, providing a unique identifier for this specific molecular entity. The systematic naming reflects the core pyrimidine ring structure with specific functional group designations that define the compound's chemical identity. The methoxy group at position 5 and the carboxylate ester functionality at position 4 represent key structural features that distinguish this compound from other pyrimidine derivatives.
Database entries consistently identify this compound with a purity specification of 95%, indicating the typical synthetic accessibility and purification standards achievable for this molecule. The molecular formula considerations reveal important structural details, with different sources providing complementary information about the compound's systematic identity and classification within the broader pyrimidine family.
Molecular Geometry and Tautomeric Forms
The molecular geometry of this compound exhibits characteristics typical of dihydropyrimidine derivatives, with specific conformational preferences influenced by the substitution pattern. Research on related dihydropyrimidine compounds demonstrates that tautomeric equilibria play crucial roles in determining molecular properties and structural preferences. The concentration ratios of tautomers in dihydropyrimidine systems have been shown to be affected by temperature, solvent conditions, and molecular concentration, indicating that this compound likely exhibits similar tautomeric behavior.
Density functional theory calculations on analogous pyrimidine structures reveal important insights into molecular geometry preferences and conformational stability. The thermodynamic parameters including free energy differences, enthalpy differences, and entropy differences between tautomeric forms provide quantitative measures of structural preferences in dihydropyrimidine systems. These calculations demonstrate that molecular structures, dipole moments, and electrostatic potential maps significantly influence the tautomeric equilibria observed in pyrimidine derivatives.
The tetrahydropyrimidine ring system in this compound represents a partially saturated heterocycle that can adopt specific conformational arrangements. The presence of the methoxy substituent at position 5 and the carboxylate group at position 4 creates specific steric and electronic effects that influence the overall molecular geometry. The dioxo functionality contributes to the tautomeric behavior by providing multiple sites for proton exchange and hydrogen bonding interactions.
Experimental studies using nuclear magnetic resonance spectroscopy have been employed to determine tautomeric ratios in related dihydropyrimidine compounds under various conditions. These investigations provide valuable insights into the dynamic nature of tautomeric systems and the environmental factors that influence equilibrium positions. The molecular geometry preferences observed in these systems directly relate to the structural characteristics expected for this compound.
Comparative Structural Analysis with Related Pyrimidine Derivatives
Comparative structural analysis reveals systematic relationships between this compound and other pyrimidine derivatives in chemical databases. The molecular weight and substitution patterns provide clear distinctions between closely related compounds while highlighting structural similarities within the pyrimidine family.
The structural comparison demonstrates that related pyrimidine compounds exhibit systematic variations in oxidation states, substitution patterns, and functional group arrangements. The fully aromatic Methyl 5-methoxypyrimidine-4-carboxylate represents a more oxidized analog with a molecular weight of 168.15 grams per mole. This compound shares the methoxy and carboxylate functionalities but lacks the dioxo groups that characterize the tetrahydropyrimidine system.
The 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde provides an important structural comparison point, sharing the dioxo-tetrahydropyrimidine core but featuring an aldehyde group instead of the carboxylate ester. With a molecular weight of 154.12 grams per mole, this compound demonstrates how functional group modifications affect molecular properties while maintaining the essential ring structure.
Crystal structure studies of related compounds, such as those involving benzimidazole-pyrimidine conjugates, provide insights into molecular conformations and intermolecular interactions. These investigations reveal that pyrimidine-containing molecules can adopt twisted conformations with significant dihedral angles between aromatic systems. The crystallographic analysis demonstrates partial disorder in carboxylate groups and methyl substituents, indicating conformational flexibility in these molecular systems.
Density functional theory optimization studies on related structures show that minor disorder components in crystal structures often resemble calculated gas-phase conformations. These computational approaches provide valuable insights into the intrinsic molecular preferences and the effects of crystal packing forces on observed structures. The combination of experimental crystallography and theoretical calculations offers comprehensive understanding of structural features in pyrimidine derivatives.
Properties
IUPAC Name |
methyl 5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-13-4-3(6(11)14-2)8-7(12)9-5(4)10/h1-2H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJYTNJDKMWYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)NC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Applications
Research has indicated that methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate exhibits notable anticancer properties. The compound's structure suggests potential interactions with pathways involved in cancer cell proliferation and apoptosis.
Mechanism of Action :
- The dioxo and carboxylate functionalities are believed to play a crucial role in inhibiting cancer cell growth.
- Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.
Case Studies :
- In vitro Studies : Research demonstrated that the compound effectively inhibited the growth of breast and colon cancer cells.
- Screening Libraries : It has been included in several anticancer screening libraries aimed at identifying novel therapeutic agents.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial potential.
Biological Activity :
- Preliminary studies suggest that this compound possesses activity against a range of bacterial and fungal strains.
Mechanism of Action :
- The methoxy group enhances lipophilicity, which may facilitate interaction with microbial membranes.
Case Studies :
- In vitro Assays : Compounds similar to methyl 5-methoxy derivatives showed effective antimicrobial activity against resistant strains of bacteria.
- Research Findings : A study reported effective inhibition of Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies.
Mechanism of Action :
- The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in macrophages.
Research Findings :
- A study indicated that derivatives could significantly reduce inflammation markers in cellular models.
- Potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis have been suggested based on preliminary findings.
Summary of Research Findings
| Property | Details |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Anti-inflammatory Effects | Modulates inflammatory pathways |
Mechanism of Action
The mechanism by which Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 5-position and ester groups, influencing reactivity, stability, and applications.
Table 1: Substituent Comparison at the 5-Position
Table 2: Ester Group Comparison
Biological Activity
Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₈N₂O₅
- Molecular Weight : 196.16 g/mol
The compound features a pyrimidine ring with two keto groups and a methoxy substituent, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
2. Anticancer Properties
The compound has shown promising results in anticancer studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .
3. Antioxidant Activity
This compound also exhibits antioxidant properties. Studies have reported that it scavenges free radicals effectively and reduces oxidative stress markers in cellular models. This activity suggests a protective role against oxidative damage in various diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It impacts various signaling pathways related to cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the antimicrobial efficacy of this compound in a cohort of patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates when treated with this compound compared to placebo .
Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis showed a dose-dependent increase in apoptotic cells after treatment with this compound .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate?
- Methodology : Alkylation at the N1 position of pyrimidine derivatives using sodium hydride in DMF is a key step, as demonstrated in the synthesis of structurally similar compounds (e.g., iodination with NIS and cyclization with allyl urea under Pd catalysis) . Microwave-assisted synthesis may also be explored to optimize reaction efficiency.
- Critical Analysis : Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity. For example, steric hindrance from the 5-methoxy group may require prolonged reaction times or elevated temperatures to achieve full conversion.
Q. How can the purity and identity of this compound be validated after synthesis?
- Methodology :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy :
- 1H/13C NMR : Key signals include the methyl ester (δ ~3.8 ppm, singlet) and the methoxy group (δ ~3.5 ppm). The absence of residual starting materials (e.g., aldehydes or thioureas) should be confirmed .
- MS : High-resolution ESI-MS to verify the molecular ion ([M+H]+ expected at m/z = 257.05).
Q. What are the primary challenges in crystallizing this compound for structural analysis?
- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes crystal growth. Hydrogen-bonding patterns, particularly involving the 2,6-dioxo groups, drive crystal packing .
- Troubleshooting : If crystallization fails, derivatization (e.g., converting the ester to a carboxylic acid) may improve lattice stability .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal structure of this compound inform its reactivity or solubility?
- Methodology :
- X-ray Crystallography : Use SHELX programs for structure refinement. The compound’s carboxylate and dioxo groups form O–H···O and N–H···O interactions, creating a 3D network .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between adjacent pyrimidine rings) .
- Implications : Strong intermolecular hydrogen bonds may reduce solubility in non-polar solvents, guiding solvent selection for biological assays.
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved?
- Methodology :
- Variable-Temperature NMR : Determine if signal splitting arises from dynamic processes (e.g., keto-enol tautomerism).
- DFT Calculations : Compare experimental 13C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational isomers .
- Case Study : In structurally analogous dihydropyrimidines, unexpected NOE correlations revealed axial-equatorial isomerism in solution .
Q. What strategies are effective for evaluating this compound’s potential as a dihydrofolate reductase (DHFR) inhibitor?
- Methodology :
- Enzyme Assays : Measure IC₅₀ values using recombinant DHFR and NADPH oxidation rates. Competitive inhibition can be confirmed via Lineweaver-Burk plots .
- Docking Studies : Use AutoDock Vina to model interactions with the DHFR active site (e.g., hydrogen bonds with Asp27 and hydrophobic contacts with Phe31) .
- Data Interpretation : Compare inhibition kinetics with methotrexate (positive control) to assess potency.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
